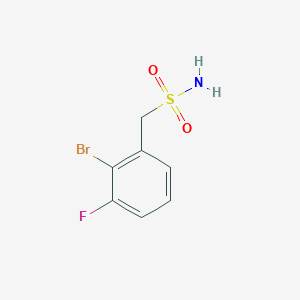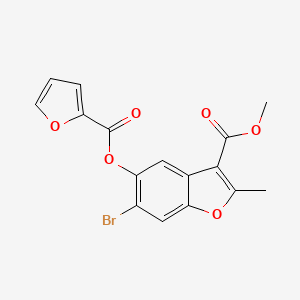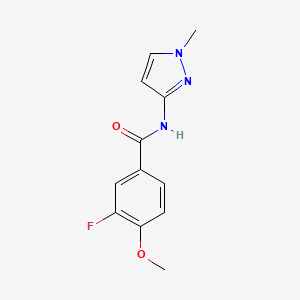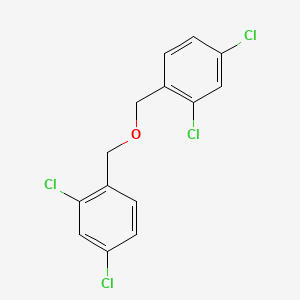![molecular formula C20H15Cl2NO2S2 B2521783 4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-71-9](/img/structure/B2521783.png)
4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene" is a complex organic molecule that appears to be a derivative of nitrobenzene with multiple substituents, including chlorophenyl and methylphenyl groups attached through sulfanyl linkages. This compound is not directly synthesized or analyzed in the provided papers, but the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis, structure, and properties of the target compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, nitration, and sulfonation. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene is achieved by chlorinating p-nitrochlorobenzene with KClO3 and H2SO4, yielding a high product yield under optimized conditions . Similarly, chloromethyl phenyl sulfone carbanion is used to replace hydrogen atoms in nitrobenzophenones, leading to various reactions including vicarious substitution and Darzens condensation . These methods could potentially be adapted for the synthesis of the target compound by introducing the appropriate sulfanyl groups at the right positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a bridged diphenyl compound with nitro and sulfonyl substituents has been elucidated, revealing a twisted conformation and specific dihedral angles between the rings and the central plane . This information is valuable for predicting the molecular conformation of the target compound, which likely exhibits a complex three-dimensional structure due to its multiple substituents.
Chemical Reactions Analysis
The reactivity of nitrobenzene derivatives with various reagents can lead to a variety of products. For instance, the reaction of 4-chloronitrobenzene with elemental sulfur in liquid ammonia produces a range of compounds, including nitrobenzenethiol and dinitrodiphenyl sulfide . These reactions demonstrate the potential for nitrobenzene derivatives to undergo nucleophilic aromatic substitution, which could be relevant for modifying the target compound or understanding its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For example, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with both nitro and sulfonyl groups, is reported along with its use in further synthetic applications . The properties of such compounds, including their solubility, stability, and reactivity, are important for practical applications and can provide insights into the handling and potential uses of the target compound.
Case Studies
While no specific case studies are provided for the target compound, the synthesis and analysis of similar compounds in the literature suggest that it could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. The high yields and specific reaction conditions reported for related compounds indicate that with careful optimization, the target compound could also be synthesized efficiently .
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
- Application in Synthetic Chemistry : Photosensitive protecting groups such as 2-nitrobenzyl and related compounds show promise in synthetic chemistry for their ability to be removed under mild, non-destructive conditions using light. This capability is significant for the synthesis of complex molecules where selective deprotection is required without harming sensitive parts of the molecule. The review by Amit, Zehavi, and Patchornik (1974) provides insights into the developmental stage of these applications and their potential for future advancements in synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Metathetical Cyclization of Dienes
- Synthesis Utilizing Heteroatoms : The research on intramolecular metathesis of diallyl compounds containing heteroatoms (O, S, Si, or P) has shown good yields using specific carbene complexes. This type of reaction is pertinent to the synthesis of heterocycles and can be related to the functional groups present in the compound of interest. Pagano et al. (1998) discuss the effects of steric constraints and the potential of these reactions for creating complex structures with applications in materials science and pharmaceuticals (Pagano, Mutch, Lefebvre, & Basset, 1998).
Advanced Oxidation Processes
- Degradation and Environmental Impact : Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds, including pharmaceuticals and pesticides, in aquatic environments. The review by Qutob et al. (2022) on the degradation of acetaminophen highlights the pathways, by-products, biotoxicity, and the use of density functional theory for understanding the reactivity and environmental impact of organic pollutants. This research could provide a framework for studying the environmental behavior and degradation pathways of complex organic compounds like the one (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2S2/c1-13-2-6-16(7-3-13)27-19-9-4-14(10-18(19)23(24)25)12-26-20-11-15(21)5-8-17(20)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSFDULHQYXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)

![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)